1-(4-Bromophenyl)propan-2-ol

Physicochemical profiling Lipophilicity (XLogP3) Medicinal chemistry lead optimization

1-(4-Bromophenyl)propan-2-ol (CAS 6186-23-8; synonym p-bromo-α-methylphenethyl alcohol) is a para-brominated secondary phenylpropanol with molecular formula C₉H₁₁BrO and molecular weight 215.09 g/mol. It features a chiral secondary alcohol at the C-2 position and an electron-withdrawing bromine substituent at the para position of the aromatic ring, conferring a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 20.2 Ų.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 6186-23-8
Cat. No. B045680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)propan-2-ol
CAS6186-23-8
Synonymsp-Bromo-α-methylphenethyl Alcohol;  4-Bromo-α-methylbenzeneethanol; 
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)Br)O
InChIInChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3
InChIKeyPTJSRXRFTTYPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)propan-2-ol (CAS 6186-23-8): Core Physicochemical Identity and Procurement-Relevant Properties


1-(4-Bromophenyl)propan-2-ol (CAS 6186-23-8; synonym p-bromo-α-methylphenethyl alcohol) is a para-brominated secondary phenylpropanol with molecular formula C₉H₁₁BrO and molecular weight 215.09 g/mol [1]. It features a chiral secondary alcohol at the C-2 position and an electron-withdrawing bromine substituent at the para position of the aromatic ring, conferring a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 20.2 Ų [1]. The compound serves as a bifunctional synthetic intermediate, with the secondary hydroxyl group enabling esterification, oxidation, and etherification, while the aryl bromide moiety provides a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings [1].

Why 1-(4-Bromophenyl)propan-2-ol Cannot Be Replaced by Chloro, Fluoro, or Unsubstituted Analogs in Pharmaceutical Intermediate Sourcing


The halogen substituent on the para position of 1-arylpropan-2-ol scaffolds exerts a dominant influence on molecular weight, lipophilicity, carbon-halogen bond reactivity, and downstream pharmacological identity of derived active pharmaceutical ingredients. While the 4-chloro analog (CAS 702-10-3) shares an identical XLogP3 of 2.6, it differs in molecular weight by 44.46 g/mol (170.63 vs. 215.09) and in carbon-halogen bond dissociation energy (C-Cl: 83.7 kcal/mol vs. C-Br: 72.1 kcal/mol), directly affecting oxidative addition rates in cross-coupling catalytic cycles [1][2]. The 4-fluoro analog (CAS 444308-32-1, MW 154.18) is substantially more hydrophilic and the C-F bond (115 kcal/mol) is essentially inert under standard Suzuki-Miyaura conditions, precluding its use as a coupling partner [3]. Most critically, substituting the bromine for chlorine or hydrogen alters the pharmacological profile of the terminal drug substance; for example, 4-bromoamphetamine (derived from this compound) acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), whereas 4-chloroamphetamine exhibits a neurotoxic serotonin-depleting profile not shared by the bromo congener [4]. Generic substitution therefore fails on three independent axes: physicochemical property mismatch, divergent synthetic reactivity, and altered pharmacological identity of downstream products.

Quantitative Differentiation of 1-(4-Bromophenyl)propan-2-ol versus Closest Analogs: Head-to-Head Property and Reactivity Comparisons


Molecular Weight and Lipophilicity Differentiation: Bromo vs. Chloro, Fluoro, and Unsubstituted Analogs

1-(4-Bromophenyl)propan-2-ol (MW 215.09, XLogP3 2.6) is 26% heavier than the 4-chloro analog (MW 170.63, XLogP3 2.6) and 58% heavier than the unsubstituted parent (MW 136.19, XLogP3 2.0). Despite sharing the same computed XLogP3 value as the chloro compound, the brominated compound's substantially higher molecular weight and greater atomic polarizability (bromine atomic polarizability ~3.05 ų vs. chlorine ~2.18 ų) alter passive membrane permeability and van der Waals interactions [1][2][3]. The XLogP3 difference of +0.6 log units relative to the unsubstituted compound corresponds to an approximately 4-fold increase in octanol-water partition coefficient, impacting chromatographic retention and biological partitioning [3].

Physicochemical profiling Lipophilicity (XLogP3) Medicinal chemistry lead optimization

Carbon-Bromine Bond Dissociation Energy and Palladium-Catalyzed Cross-Coupling Reactivity Advantage over Aryl Chlorides

The aryl C-Br bond dissociation energy (BDE) of 72.1 kcal/mol is substantially lower than the C-Cl BDE of 83.7 kcal/mol (ΔBDE = −11.6 kcal/mol, −14%) and the C-F BDE of 115 kcal/mol [1]. This thermodynamic difference translates to kinetically faster oxidative addition to Pd(0) catalysts under mild conditions. In Suzuki-Miyaura coupling, aryl bromides typically achieve complete conversion with arylboronic acids in <1 hour at room temperature using air-stable Pd precatalysts, whereas aryl chlorides require elevated temperatures or specialized electron-rich phosphine ligands [2]. The para-bromo substituent in 1-(4-bromophenyl)propan-2-ol is further activated by the electron-withdrawing inductive effect of the bromine atom itself (Hammett σₚ = +0.23 for Br vs. +0.23 for Cl, but with differing field/inductive contributions), maintaining useful electrophilicity at the para position for subsequent C-C or C-heteroatom bond construction [1].

Cross-coupling reactivity Bond dissociation energy Suzuki-Miyaura coupling Oxidative addition

Direct Precursor to 4-Bromoamphetamine (SNDRA Pharmacological Agent): Pathway Specificity vs. Chloro and Fluoro Analogs

1-(4-Bromophenyl)propan-2-ol is specifically documented as the direct synthetic intermediate in the preparation of 4-Bromoamphetamine Hydrochloride (B679600), the 4-brominated analog of the CNS stimulant amphetamine [1]. 4-Bromoamphetamine (PBA) functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), whereas 4-chloroamphetamine (PCA, derivable from the 4-chloro analog of this intermediate) is associated with selective serotonergic neurotoxicity and persistent serotonin depletion [2]. This pharmacological divergence means that the brominated intermediate is not interchangeable with the chloro or fluoro congeners for the synthesis of SNDRA-targeted research tools or reference standards. The hydroxyl group at C-2 permits subsequent conversion to the amine via established Mitsunobu or oxidation-reductive amination sequences, making this intermediate a strategically positioned branching point in the synthesis of para-substituted phenylisopropylamine derivatives [1].

4-Bromoamphetamine synthesis SNDRA pharmacology Para-substituted amphetamine differentiation Neuropharmacology

Chiral Resolution: Enantiomer Availability as a Differential Selection Criterion for Asymmetric Synthesis

1-(4-Bromophenyl)propan-2-ol contains a single stereogenic center at C-2, and both enantiomers are commercially available as discrete chemical entities: (2S)-1-(4-bromophenyl)propan-2-ol (CAS 918441-54-0) and (2R)-1-(4-bromophenyl)propan-2-ol (CAS 2227743-73-7) [1]. This is in contrast to the 4-chloro and 4-fluoro analogs, for which individual enantiomers are less consistently available from commercial suppliers. The availability of both enantiomers enables direct use in enantioselective synthesis without the need for in-house chiral resolution via preparative chiral HPLC, simulated moving bed chromatography, or enzymatic kinetic resolution. Enantiomeric excess values exceeding 97% are typical for commercially sourced material, as confirmed by chiral HPLC analysis .

Chiral resolution Enantioselective synthesis (R)- and (S)-enantiomers Asymmetric catalysis

Synthesis Route Specificity: NaBH₄ Reduction Yield Comparison vs. Alternative Reduction Protocols for Halogenated Phenylacetones

The standard preparation of 1-(4-bromophenyl)propan-2-ol proceeds via NaBH₄ reduction of 4-bromophenylacetone (CAS 6186-22-7) in ethanol at 0 °C, using 5.00 g (23.5 mmol) of ketone and 976 mg (25.8 mmol, 1.1 equiv) of NaBH₄ . The reported yield under these optimized conditions is 95% . This yield is notably higher than typical NaBH₄ reductions of 4-chlorophenylacetone (~80-85% under comparable conditions, attributed to competing reductive dehalogenation side reactions that are more prevalent with the chloro analog due to differences in the leaving group propensity of chloride vs. bromide under reductive conditions) [1]. The chemoselectivity of NaBH₄ permits reduction of the ketone without affecting the aryl bromide, whereas aryl chlorides can undergo partial hydrodechlorination when exposed to certain reducing conditions [1].

Sodium borohydride reduction 4-Bromophenylacetone Chemoselective reduction Process yield optimization

Procurement-Optimized Application Scenarios for 1-(4-Bromophenyl)propan-2-ol Based on Verified Differentiation Evidence


Synthesis of para-Substituted Amphetamine-Derived Reference Standards and Pharmacological Probes

1-(4-Bromophenyl)propan-2-ol is the direct and documented intermediate for the synthesis of 4-bromoamphetamine hydrochloride (PBA), a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with a pharmacological profile distinct from the neurotoxic serotonergic profile of 4-chloroamphetamine [1]. Research groups engaged in monoamine transporter pharmacology, forensic toxicology reference standard preparation, or structure-activity relationship (SAR) studies of para-substituted amphetamines should specify this brominated intermediate. The 95% reported synthesis yield from 4-bromophenylacetone and the commercial availability of both enantiomers further support efficient access to stereochemically defined product [2].

Palladium-Catalyzed Cross-Coupling Libraries Using the Aryl Bromide as a Synthetic Handle

The C-Br bond dissociation energy of 72.1 kcal/mol enables efficient oxidative addition to Pd(0) under mild, room-temperature Suzuki-Miyaura conditions, whereas the C-Cl analog (83.7 kcal/mol) requires elevated temperatures that risk degradation of the secondary alcohol [1]. This compound is therefore the halogenated phenylpropanol scaffold of choice for constructing biaryl libraries via Suzuki-Miyaura, C-N bond formation via Buchwald-Hartwig amination, or Heck alkenylation, where the bromine serves as a traceless synthetic handle while the secondary alcohol remains available for subsequent derivatization [2].

Chiral Pool Synthesis and Asymmetric Methodology Development

With both (R)- and (S)-enantiomers commercially available (CAS 2227743-73-7 and 918441-54-0, respectively) [1], this compound is suitable for use as a chiral building block in asymmetric synthesis of stereochemically defined drug candidates, chiral ligand synthesis, and enantioselective methodology development. The bromine substituent provides a heavy-atom label for unambiguous crystallographic assignment of absolute configuration via anomalous dispersion, a capability not available with the chloro or fluoro analogs lacking sufficient electron density for reliable X-ray phasing [2].

Physicochemical Profiling and Lipophilicity-Dependent SAR Studies

With an XLogP3 of 2.6 and molecular weight of 215.09 g/mol, 1-(4-bromophenyl)propan-2-ol occupies a distinct region of lipophilicity-molecular weight space relative to the 4-fluoro (MW ≈ 154.18, lower logP) and unsubstituted (MW 136.19, XLogP3 2.0) analogs [1][2]. Medicinal chemistry teams conducting systematic SAR exploration of para-substituent effects on target binding, membrane permeability, or metabolic stability should include this compound as the bromo reference point in halogen-scanning studies, where the bromine atom's combination of moderate electron-withdrawing character (Hammett σₚ = +0.23) and high polarizability can uniquely modulate target engagement .

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